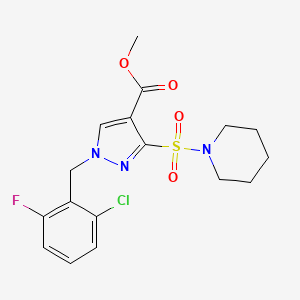
methyl 1-(2-chloro-6-fluorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 1-(2-chloro-6-fluorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C17H19ClFN3O4S and its molecular weight is 415.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 1-(2-chloro-6-fluorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₄H₁₇ClFNO₂
- Molecular Weight : 285.74 g/mol
- CAS Number : 1443346-28-8
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Pyrazole derivatives, including this compound, have been reported to exhibit a range of pharmacological effects, including:
- Antitumor Activity : Pyrazole derivatives have shown inhibitory effects against various cancer cell lines by targeting key signaling pathways involved in tumor growth and proliferation. For instance, they can inhibit BRAF(V600E) and EGFR pathways, which are crucial in certain cancers .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory mediators and pathways, making it a candidate for treating inflammatory diseases .
Antimicrobial Activity
Research indicates that pyrazole derivatives demonstrate promising antimicrobial properties. Studies have shown that compounds similar to this compound can inhibit the growth of bacteria such as Escherichia coli and fungi like Aspergillus niger at specific concentrations .
| Pathogen | Inhibition Concentration (µg/mL) | Standard Drug Comparison |
|---|---|---|
| Bacillus subtilis | 40 | Ampicillin |
| E. coli | 40 | Amoxicillin |
| Aspergillus niger | 40 | Griseofulvin |
Anticancer Activity
In vitro studies have demonstrated that pyrazole derivatives can induce cytotoxic effects in various cancer cell lines. For example, compounds with similar structures have been tested against breast cancer cell lines (MCF-7 and MDA-MB-231), showing significant cytotoxicity and potential for synergistic effects when combined with established chemotherapeutic agents like doxorubicin .
Case Studies
- Breast Cancer Study : A study investigated the effects of pyrazole derivatives on MCF-7 and MDA-MB-231 cells. The results indicated that certain pyrazoles exhibited high cytotoxicity, particularly in the MDA-MB-231 cell line, suggesting their potential as adjuncts in breast cancer therapy .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial activity of various pyrazole derivatives against multiple bacterial strains. The findings revealed that some compounds showed comparable efficacy to standard antibiotics, highlighting their potential as new antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives:
Properties
IUPAC Name |
methyl 1-[(2-chloro-6-fluorophenyl)methyl]-3-piperidin-1-ylsulfonylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFN3O4S/c1-26-17(23)13-11-21(10-12-14(18)6-5-7-15(12)19)20-16(13)27(24,25)22-8-3-2-4-9-22/h5-7,11H,2-4,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUWGRHUJVRSBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1S(=O)(=O)N2CCCCC2)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














